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Compound of Interest

Compound Name: (4-methylquinolin-8-yl)boronic acid

CAS No.: 1154741-22-6

Cat. No.: B6614959 Get Quote

Executive Summary: The Hybridization Shift
In drug discovery, particularly for covalent inhibitors (e.g., proteasome inhibitors like

Bortezomib), the coordination state of the boron atom is a critical determinant of reactivity and

binding affinity. 11B NMR is the definitive method for distinguishing between the trigonal planar

(

) "open" state and the tetrahedral (

) "coordinated" state.

For quinoline-based scaffolds, the position of the boronic acid relative to the quinoline nitrogen

dictates the electronic environment. 8-Quinolineboronic acid (8-QBA) is the functional outlier;

unlike its isomers (2-, 3-, 4-QBA), it exhibits a distinct upfield shift due to an intramolecular

N→B dative bond, mimicking the tetrahedral transition state of enzyme inhibition.

Mechanistic Foundation
The Physics of 11B NMR
Boron-11 (

) is a quadrupolar nucleus. Its signals are inherently broad due to rapid quadrupolar relaxation,
especially in asymmetric environments (
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).

Deshielded (

): The empty

-orbital in trigonal planar species leaves the nucleus exposed, resulting in downfield shifts
(25–35 ppm).

Shielded (

): Coordination (by solvent, hydroxide, or internal nucleophiles) fills the

-orbital, increasing electron density and shielding the nucleus, resulting in upfield shifts (0–15
ppm).

The Quinoline Anomaly (N→B Coordination)
In 8-quinolineboronic acid, the boronic acid group at the C8 position is peri-planar to the

quinoline nitrogen (N1). This geometry permits the nitrogen lone pair to donate into the empty

boron

-orbital, forming a stable 5-membered chelate ring.

Result: The boron atom adopts a pseudo-tetrahedral character even in the absence of

external base, shifting the signal significantly upfield compared to Phenylboronic Acid (PBA)

or other quinoline isomers.

Comparative Analysis & Data
The following table aggregates experimental shift ranges. Note that exact values fluctuate (

1-2 ppm) based on solvent polarity and concentration.

Table 1: 11B NMR Chemical Shift Comparison
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Compound
Class

Specific
Example

11B Shift (

, ppm)
Hybridization

Structural
Feature

Benchmark
Phenylboronic

Acid (PBA)
29.0 – 31.0 (Trigonal)

Free rotation;

electron-deficient

empty

-orbital.

Isomers

2-, 3-, 4-, 5-, 6-,

7-

Quinolineboronic

Acid

28.0 – 32.0 (Trigonal)

Geometry

prevents

intramolecular N-

coordination.

Behaves like

PBA.

Functional

8-

Quinolineboronic

Acid

5.0 – 15.0* Pseudo-

Intramolecular

N→B dative

bond. Forms a

stable 5-

membered ring.

Complex

Quinoline

Boronate Ester

(with Diol)

6.0 – 9.0 (Tetrahedral)

Full covalent

esterification;

highly shielded.

Anion

Hydroxyboronate

Anion (

)

1.0 – 3.0 (Tetrahedral)

Formed at pH >

; fully anionic

species.

*Note: The shift of 8-QBA is highly solvent-dependent. In protic solvents (MeOH/H2O), the N-B

bond is stable (shifts ~10-15 ppm). In strong acid, the bond breaks (protonation of N), shifting it

back to ~30 ppm.

Visualization of Speciation & Coordination
The following diagrams illustrate the structural equilibria that define these chemical shifts.
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Diagram 1: Structural Logic of Quinoline Isomers
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Electronic Analog

8-Quinolineboronic Acid
(Intramolecular N->B Bond)

N lone pair too far
for coordination

Boronate Anion
(High pH)

OH- Addition
(pH > pKa)

Peri-position allows
5-membered ring chelate

Click to download full resolution via product page

Caption: Comparison of coordination geometry. 3-QBA remains trigonal (

) due to distance, while 8-QBA accesses the tetrahedral (

) state via internal chelation.

Diagram 2: pH-Dependent Speciation Workflow
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Free Boronic Acid
(pH < pKa)

Shift: ~30 ppm
Hybridization: sp2
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+ Diol / - 2H2O
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Shift: ~2-5 ppm
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High pH

+ Diol / - 2OH-
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Caption: The chemical shift acts as a reporter for the speciation equilibrium. The transition from

~30 ppm to <10 ppm confirms the formation of the active tetrahedral species.

Self-Validating Experimental Protocol
To ensure data integrity and avoid common artifacts (like the "glass hump"), follow this protocol.

Materials & Setup
NMR Tube:Quartz NMR tubes are mandatory for quantitative analysis. Borosilicate glass

contains boron (
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), which produces a broad background signal at ~30 ppm that interferes with the boronic acid
signal.

Solvent:

or

are preferred. Non-polar solvents (

) may lead to aggregation (boroxines), complicating the spectra.

Reference:

(external capillary) set to 0.0 ppm.

Step-by-Step Workflow
Sample Preparation: Dissolve 10–20 mg of the quinoline boronic acid in 0.6 mL of

deuterated solvent.

Validation: The solution must be clear. Turbidity indicates anhydride (boroxine) formation.

Acquisition Parameters:

Pulse Sequence: Standard 1D 11B with proton decoupling (zg or zgdec).

Spectral Width: Wide sweep (e.g., 200 to -100 ppm) to capture all species.

Scans: Minimum 1024 scans. (Boron-11 relaxes quickly, so

can be short, ~0.1s).

Background Subtraction (If Quartz is unavailable):

Run a "blank" scan with only the solvent in the borosilicate tube using identical

parameters.

Subtract the blank FID from the sample FID during processing to remove the broad glass

signal.
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Interpretation:

Signal at ~30 ppm: Confirm sp2 species (Isomer or Acidic 8-QBA).

Signal at ~10 ppm: Confirm sp3 species (Coordinated 8-QBA or Ester).

Signal at ~20 ppm: Suspect Boroxine (cyclic trimer anhydride).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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